![molecular formula C26H44N2O4 B14344723 2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) CAS No. 104360-60-3](/img/structure/B14344723.png)
2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(oxy) core linked to two N-octylacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) typically involves the reaction of 1,2-phenylenebis(oxy) with N-octylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism by which 2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[1,2-Phenylenebis(oxy)]bis(N,N-dipropylacetamide)
- 2,2’-[1,2-Phenylenebis(oxy)]diacetamide
- Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-
Uniqueness
2,2’-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide) is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
104360-60-3 |
|---|---|
Formule moléculaire |
C26H44N2O4 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
N-octyl-2-[2-[2-(octylamino)-2-oxoethoxy]phenoxy]acetamide |
InChI |
InChI=1S/C26H44N2O4/c1-3-5-7-9-11-15-19-27-25(29)21-31-23-17-13-14-18-24(23)32-22-26(30)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-22H2,1-2H3,(H,27,29)(H,28,30) |
Clé InChI |
ORFBOOMIPWVUCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)COC1=CC=CC=C1OCC(=O)NCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)


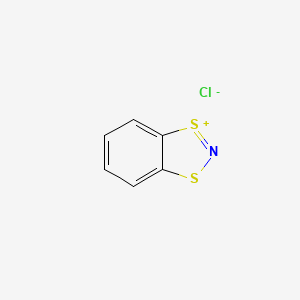

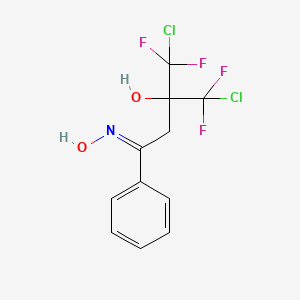
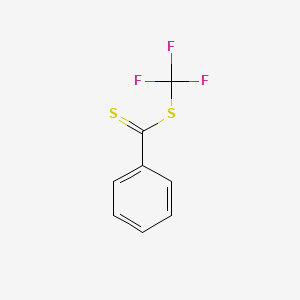
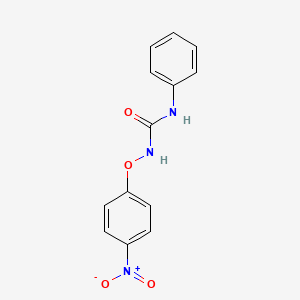
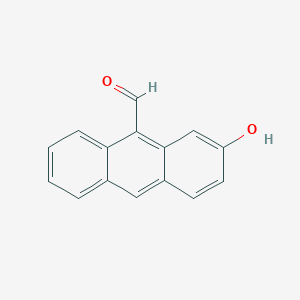
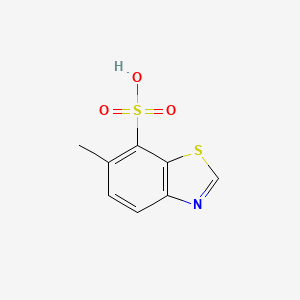

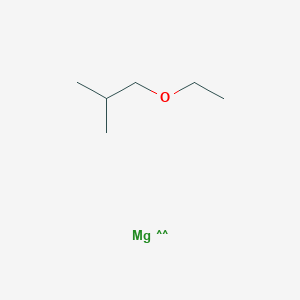
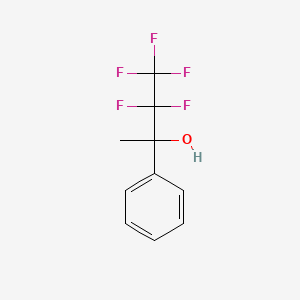
silane](/img/structure/B14344715.png)
